(4-Ethoxy-3-methoxyphenyl)propanoic acid
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Overview
Description
(4-Ethoxy-3-methoxyphenyl)propanoic acid: is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is a solid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base such as piperidine . This reaction forms the corresponding cinnamic acid derivative , which is then hydrogenated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the carboxylic acid group to an .
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (4-Ethoxy-3-methoxyphenyl)propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antioxidant properties and its role in metabolic pathways .
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins .
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways . For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes involved in inflammatory pathways , thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 3-(4-Methoxyphenyl)propanoic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid
- 3-(4-Ethoxyphenyl)propanoic acid
Uniqueness: (4-Ethoxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity . This combination of functional groups provides distinct physicochemical properties and compared to its analogs .
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-4-16-10-6-5-9(7-11(10)15-3)8(2)12(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
InChI Key |
VQEUCGIVHSQBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C(=O)O)OC |
Origin of Product |
United States |
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